Titanium(4+) 2-(dimethylamino)ethanolate

Description

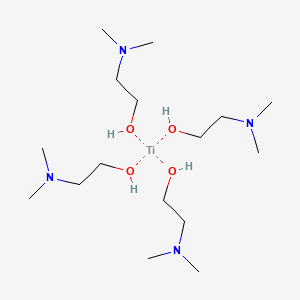

Structure

3D Structure of Parent

Properties

CAS No. |

92469-33-5 |

|---|---|

Molecular Formula |

C16H44N4O4Ti |

Molecular Weight |

404.41 g/mol |

IUPAC Name |

2-(dimethylamino)ethanol;titanium |

InChI |

InChI=1S/4C4H11NO.Ti/c4*1-5(2)3-4-6;/h4*6H,3-4H2,1-2H3; |

InChI Key |

CEECBFPZGQQOPA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCO.CN(C)CCO.CN(C)CCO.CN(C)CCO.[Ti] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanium(4+) 2-(dimethylamino)ethanolate can be synthesized through the reaction of titanium tetrachloride with 2-(dimethylamino)ethanol. The reaction typically occurs under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The reaction can be represented as follows:

TiCl4+4C4H11NO→Ti(C4H11NO)4+4HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride is gradually added to a solution of 2-(dimethylamino)ethanol under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Titanium(4+) 2-(dimethylamino)ethanolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form titanium dioxide and other by-products.

Substitution: The dimethylamino groups can be substituted with other ligands, leading to the formation of different titanium complexes.

Hydrolysis: In the presence of water, it hydrolyzes to form titanium hydroxide and dimethylaminoethanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Ligands such as phosphines, amines, and alcohols can be used for substitution reactions.

Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.

Major Products Formed:

Oxidation: Titanium dioxide (TiO2)

Substitution: Various titanium complexes with different ligands

Hydrolysis: Titanium hydroxide (Ti(OH)4) and dimethylaminoethanol

Scientific Research Applications

Titanium(4+) 2-(dimethylamino)ethanolate has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of titanium-based catalysts and materials.

Biology: It is studied for its potential use in biological imaging and as a contrast agent.

Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anticancer agent.

Industry: It is used in the production of high-performance coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of titanium(4+) 2-(dimethylamino)ethanolate involves its ability to coordinate with various ligands and form stable complexes. The titanium center can undergo redox reactions, making it useful in catalytic processes. In biological systems, it can interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

- Titanium(4+) isopropoxide

- Titanium(4+) butoxide

- Titanium(4+) ethoxide

Comparison: Titanium(4+) 2-(dimethylamino)ethanolate is unique due to the presence of dimethylamino groups, which provide different reactivity and solubility properties compared to other titanium alkoxides. This makes it particularly useful in specific applications where these properties are advantageous.

Biological Activity

Titanium(4+) 2-(dimethylamino)ethanolate is a coordination compound characterized by its tetravalent titanium center coordinated with two dimethylaminoethanol ligands. This compound has garnered attention in recent years due to its significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C₆H₁₅N₁O₂Ti

- Molecular Weight : Approximately 400.387 g/mol

- Coordination : The titanium center can form stable complexes with various ligands, enhancing its reactivity and potential applications.

The structure of this compound allows it to engage in redox reactions, which are pivotal in both catalytic processes and biological interactions.

The biological activity of this compound is primarily attributed to its ability to coordinate with biological molecules. This coordination can facilitate various mechanisms:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells, which ultimately results in cell death .

- Cytotoxicity : Research indicates that this compound has varying levels of cytotoxicity depending on the concentration and exposure time. For example, in studies involving Caco-2 human colon carcinoma cells, the uptake and cytotoxic effects were monitored, revealing that while higher concentrations increased cytotoxicity, the interaction appeared to be reversible over extended exposure times .

Applications in Drug Delivery

This compound is being explored for its potential use in drug delivery systems:

- Drug Coordination : The ability of this compound to form stable complexes with therapeutic agents enhances their solubility and bioavailability, making it a promising candidate for targeted drug delivery.

- Biological Imaging : Its coordination properties also lend themselves to applications in biological imaging, where it may serve as a contrast agent due to its stability and interaction with biological tissues.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other titanium compounds is useful:

| Compound | Antibacterial Activity | Cytotoxicity Level | Application Focus |

|---|---|---|---|

| Titanium(4+) Ethoxide | Moderate | Low | Coatings, catalysts |

| Titanium(4+) Butoxide | Low | Moderate | Polymer synthesis |

| This compound | High | Variable | Drug delivery, imaging |

Case Studies

- Antibacterial Efficacy : In a study evaluating the antibacterial properties of this compound against E. coli and S. aureus, it was found that even at low concentrations (2 wt%), the compound exhibited effective bactericidal activity, reducing microbial counts by over 99% .

- Cytotoxic Effects on Caco-2 Cells : A detailed investigation into the cytotoxicity of various titanium complexes revealed that this compound had a significant impact on cell viability at specific concentrations over time. The study indicated that while initial uptake was high, prolonged exposure led to decreased retention of titanium within the cells, suggesting a complex interaction mechanism .

Q & A

Q. What are the optimal synthetic conditions for Titanium(4+) 2-(dimethylamino)ethanolate, and how does inert atmosphere technique influence yield and purity?

Methodological Answer: Synthesis typically involves ligand exchange reactions under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. For example, titanium(IV) alkoxide precursors (e.g., titanium tetraethoxide) can react with 2-(dimethylamino)ethanol in anhydrous solvents like toluene or hexane. Key steps include:

- Schlenk techniques for handling air-sensitive reagents .

- Reaction time : Stirring for 12–24 hours to ensure complete ligand substitution .

- Purification : Vacuum distillation or crystallization from solvent mixtures (e.g., dichloromethane/n-hexane) to isolate the product .

Inert atmospheres are critical to avoid side reactions (e.g., hydrolysis to TiO₂), which degrade purity. Yield optimization often requires stoichiometric control of ligands and precursors.

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify ligand environments and confirm substitution patterns. For example, dimethylamino protons appear as singlets near δ 2.2–2.5 ppm .

- Infrared (IR) Spectroscopy : Stretching frequencies for Ti–O (600–700 cm⁻¹) and N–CH₃ (2800–3000 cm⁻¹) validate coordination .

- X-ray Crystallography : Resolves molecular geometry (e.g., octahedral vs. tetrahedral coordination) and bond lengths (Ti–O ≈ 1.8–2.0 Å) .

- Chromatography : HPLC or GC-MS monitors purity, with retention times calibrated against known standards .

Q. What are the key considerations for handling and storing this compound to prevent hydrolysis or decomposition?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at temperatures below 25°C. Moisture exposure leads to rapid hydrolysis, forming titanium oxides .

- Solvent Compatibility : Use anhydrous solvents (e.g., THF, toluene) for reactions.

- Handling : Conduct manipulations in gloveboxes or Schlenk lines to exclude air and moisture .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or coordination behavior of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Models electronic structure to predict ligand substitution kinetics or redox potentials. For example, dimethylamino groups increase electron density at Ti, enhancing Lewis acidity .

- Molecular Docking : Screens interactions with substrates (e.g., in polymerization catalysts), identifying steric/electronic effects of the ligand architecture .

- Comparative Studies : Benchmark computational results against experimental data (e.g., XRD bond lengths) to validate accuracy .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound derivatives?

Methodological Answer:

- Multi-Technique Validation : Combine NMR with XPS (X-ray photoelectron spectroscopy) to confirm oxidation states or EXAFS (Extended X-ray Absorption Fine Structure) for local coordination .

- Isotopic Labeling : Use deuterated ligands to simplify overlapping NMR signals .

- Dynamic Light Scattering (DLS) : Detect aggregation states that may obscure spectral interpretations .

Q. How does the ligand architecture of this compound influence its catalytic activity compared to other titanium alkoxides?

Methodological Answer:

- Steric Effects : Bulky dimethylamino groups hinder substrate access, reducing catalytic turnover in polymerization but enhancing selectivity in asymmetric synthesis .

- Electronic Effects : The strong σ-donor ability of dimethylamino ligands increases Ti’s electrophilicity, accelerating substrate activation in esterification or epoxidation .

- Comparative Kinetic Studies : Monitor reaction rates (e.g., via in-situ IR) for Ti(IV) alkoxides with varying ligands .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound under varying pH conditions?

Methodological Answer:

- pH-Dependent Hydrolysis : Use stopped-flow spectroscopy to track hydrolysis rates. Acidic conditions (pH < 3) favor rapid Ti–O bond cleavage, while neutral/basic conditions stabilize oligomeric species .

- Activation Energy Calculations : Arrhenius plots derived from temperature-dependent kinetic studies reveal transition states and solvent effects .

- Byproduct Analysis : LC-MS identifies hydrolysis products (e.g., TiO₂ nanoparticles or dimethylaminoethanol), informing degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.